Brown 1
Description
Historical Context of Discovery and Early Chemical Characterization
The discovery and study of C.I. Basic Brown 1 are intrinsically linked to the birth of the synthetic dye industry and the development of azo chemistry.
The mid-19th century marked a pivotal period in the history of chemistry, with the move from natural dyes to synthetic ones. The era of synthetic dyes began in 1856 with William Henry Perkin's synthesis of Mauveine. psiberg.comunb.ca This discovery spurred intense research into the creation of new dyes from coal tar derivatives. A significant breakthrough in this field was the discovery of the diazotization reaction by Peter Griess in 1858, a key process in the synthesis of azo dyes. Azo dyes, which contain one or more azo groups, quickly became a dominant class of synthetic colorants, accounting for 60-70% of dyes used in industrial applications. researchpublish.com The first azo dyes were produced in the early 1860s. cdnsciencepub.com C.I. Basic this compound, also known as Bismarck Brown, was one of the earliest azo dyes, first described in 1863 by the German chemist Carl Alexander von Martius. wikipedia.orgnih.govmacschem.us
Early synthetic dyes were often created through empirical methods, with their chemical structures not fully understood. The synthesis of C.I. Basic this compound involves the reaction of m-phenylenediamine, which acts as both the source of the diazonium cation and the coupling agent in the azo coupling reaction. wikipedia.org The process is thought to begin with the double diazotization of 1,3-phenylenediamine, which then reacts with two equivalents of 1,3-phenylenediamine. wikipedia.org This results in a mixture of compounds, including oligomers with three or more diazo groups. wikipedia.orgmacschem.us
The chemical identity of C.I. Basic this compound is designated by the Colour Index International as C.I. 21000. wikipedia.orgstainsfile.com It is also referred to as Basic this compound. wikipedia.org The idealized structure is a bis(azo) compound, specifically 1,1'-(1,3-phenylene)bis(diazene) where both azene hydrogens are substituted by 2,4-diaminophenyl groups. nih.gov
Table 1: Chemical Identifiers for C.I. Basic this compound
| Identifier | Value |
| C.I. Name | Basic this compound stainsfile.com |
| C.I. Number | 21000 stainsfile.com |
| CAS Number | 8005-77-4 wikipedia.org |
| Molecular Formula | C18H18N8 wikipedia.org |
| Synonyms | Bismarck Brown Y, Manchester Brown, Phenylene Brown wikipedia.orgstainsfile.com |
Significance of C.I. Basic this compound in Advancing Organic Chemistry Methodologies and Theoretical Understanding
The study of C.I. Basic this compound and other early azo dyes played a crucial role in the development of organic chemistry. The synthesis of these dyes helped to establish and refine the principles of diazotization and azo coupling reactions, which are fundamental transformations in aromatic chemistry. The investigation into the structures of these complex molecules pushed the boundaries of analytical and spectroscopic techniques of the time. The relationship between the chemical structure of these dyes and their color was a key area of early investigation, contributing to the development of theories of color and constitution.
Scope and Objectives of Contemporary Academic Research on the Chemical Compound
Contemporary research on C.I. Basic this compound and related azo dyes continues to be an active area of investigation, driven by both fundamental scientific curiosity and practical applications. Key areas of modern research include:
Advanced Synthesis and Structural Modification: Researchers are exploring new and more efficient synthetic routes to C.I. Basic this compound and its analogues. This includes the development of greener and more sustainable synthetic methodologies.
Analytical and Spectroscopic Studies: Modern analytical techniques, such as chromatography and mass spectrometry, are being employed to better characterize the complex mixtures that constitute commercial C.I. Basic this compound. researchgate.net Spectroscopic methods are used to probe the electronic structure of the dye and understand the origins of its color.
Environmental Fate and Degradation: A significant area of current research focuses on the environmental impact of azo dyes. Studies are investigating the mechanisms of degradation of C.I. Basic this compound in the environment, including electrochemical and biological degradation pathways. researchgate.net The goal is to develop effective methods for the removal of this and other dyes from wastewater. researchgate.net
Applications in Materials Science: Researchers are exploring the use of C.I. Basic this compound and other azo dyes in the development of new materials with interesting optical and electronic properties.
Properties
CAS No. |
1341-94-2 |
|---|---|
Molecular Formula |
C38H42N2O6 |
Synonyms |
Naphthol brown |
Origin of Product |
United States |
Nomenclature and Systematic Chemical Classification of C.i. Basic Brown 1
IUPAC and Historical Designations within Azo and Diazo Chemical Families
C.I. Basic Brown 1 is a synthetic brown diazo dye belonging to the azo chemical family. wikipedia.orgdawnscientific.com Azo dyes are organic compounds characterized by the presence of one or more azo functional groups (R−N=N−R′), where R and R′ are typically aryl groups. wikipedia.org Specifically, C.I. Basic this compound is classified as a disazo dye, as its structure contains two azo linkages. worlddyevariety.combasicdye.comcolorantsgroup.com In the Colour Index International, a standard classification system for colorants, azo dyes are assigned numbers in the 11,000 to 39,999 range; C.I. Basic this compound is designated with the number 21000. stainsfile.comnih.govresearchgate.net
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the free base form of the primary component of C.I. Basic this compound is 4-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diamine. nih.gov The compound is also frequently supplied as a dihydrochloride salt, with the IUPAC name 4-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diamine;dihydrochloride. nih.gov
Historically, C.I. Basic this compound is one of the earliest synthetic azo dyes, first described by the German chemist Carl Alexander von Martius in 1863. wikipedia.orgmacschem.us As such, it has accumulated a variety of common and historical names. The most prevalent of these is Bismarck Brown Y . Other historical designations include Manchester Brown, Phenylene Brown, and Vesuvine BA. wikipedia.orgstainsfile.comechemi.com
| Identifier Type | Designation | Reference |
|---|---|---|
| C.I. Name | Basic this compound | stainsfile.com |
| C.I. Number | 21000 | basicdye.comstainsfile.com |
| IUPAC Name (Base) | 4-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diamine | nih.gov |
| CAS Registry Number | 8005-77-4 / 10114-58-6 (dihydrochloride) | wikipedia.orgbasicdye.com |
| Common Name | Bismarck Brown Y | wikipedia.orgstainsfile.comnih.gov |
| Other Historical Names | Manchester Brown, Phenylene Brown, Vesuvine | wikipedia.orgstainsfile.comlobachemie.com |
| Chemical Class | Disazo Dye | worlddyevariety.comcolorantsgroup.com |
Structural Isomerism and Homogeneity Considerations
The idealized chemical formula for the free base of the main component of C.I. Basic this compound is C18H18N8. worlddyevariety.comnih.gov The more common commercial form, the dihydrochloride salt, has the formula C18H18N8·2HCl. stainsfile.comlobachemie.com
However, C.I. Basic this compound is not a single, homogeneous chemical compound. It is technically a mixture of closely related compounds and oligomers. wikipedia.orgmacschem.us This heterogeneity arises from its synthesis, which involves the double diazotization of 1,3-phenylenediamine (m-phenylenediamine) followed by an azo coupling reaction with two additional equivalents of the same diamine. wikipedia.orgmacschem.us Variations in the reaction conditions and the potential for side reactions can lead to the formation of products with three or more diazo groups. wikipedia.orgmacschem.us
Furthermore, the synthesis can be modified by using other reactants, such as toluenediamines, in addition to or in place of phenylenediamine. wikipedia.org This results in different, though structurally similar, compounds that are also classified under the general "Bismarck Brown" name. For example, the use of toluene-2,4-diamine in the synthesis can produce "Bismarck Brown R". nih.gov
This inherent heterogeneity introduces considerations of structural isomerism. Structural isomers are molecules that have the same molecular formula but a different arrangement of atoms. chemguide.co.uk For a disazo dye like Basic this compound, several types of structural isomerism are theoretically possible:
Positional Isomerism : This would involve variations in the attachment points of the azo groups or the amino auxochromes on the aromatic rings. While the synthesis from 1,3-phenylenediamine strongly favors a specific linkage pattern, the complex nature of the reaction can lead to minor isomeric impurities.
Chain Isomerism : If alkyl-substituted diamines (like toluenediamine) are used, isomers can arise from different branching in the carbon backbone. chemguide.co.uk
Geometric Isomerism : Like most azo compounds, the nitrogen-nitrogen double bond (azo group) can exist in either a trans or a cis configuration due to restricted rotation. wikipedia.org The trans isomer is generally more stable. This reversible photoisomerization is a known property of azo dyes. wikipedia.org
| Property | Description | Reference |
|---|---|---|
| Molecular Formula (Base) | C18H18N8 | worlddyevariety.comnih.gov |
| Molecular Formula (Dihydrochloride Salt) | C18H18N8·2HCl | stainsfile.comlobachemie.com |
| Homogeneity | A mixture of closely related compounds and oligomers. | wikipedia.orgmacschem.us |
| Potential Isomerism | Positional, Geometric (cis/trans) | wikipedia.orgchemguide.co.uk |
Theoretical Models for Azo Chromophore Classification
The vibrant color of C.I. Basic this compound is a direct result of its chemical structure, specifically the azo chromophore. A chromophore is the part of a molecule responsible for its color. In azo dyes, the chromophore consists of the one or more -N=N- groups in conjugation with aromatic rings. nih.gov The color is further modified by auxochromes, which are functional groups attached to the chromophore that alter the wavelength of light absorption. In Basic this compound, the amino (-NH2) groups act as powerful auxochromes. nih.gov
Theoretical models for classifying azo dyes are primarily based on their chemical structure. The most fundamental classification is based on the number of azo groups present in the molecule. nih.gov
Monoazo dyes : Contain one -N=N- group.
Disazo dyes : Contain two -N=N- groups.
Trisazo dyes : Contain three -N=N- groups.
Polyazo dyes : Contain more than three -N=N- groups.
Within this framework, C.I. Basic this compound is classified as a disazo dye. colorantsgroup.com
Another important theoretical consideration for some azo dyes is the phenomenon of azo-hydrazone tautomerism. nih.govacademie-sciences.fr This is a form of structural isomerism where the molecule can exist in two readily interconvertible forms: the azo form (containing the -N=N- bond) and the hydrazone form (containing a C=N-NH- structure). The equilibrium between these two tautomers can be influenced by factors such as the solvent and pH, and it can significantly affect the color and properties of the dye. academie-sciences.fr Theoretical and computational models can be used to predict which tautomeric form is more stable for a given azo dye structure and under specific conditions. academie-sciences.fr
Theoretical and Computational Chemistry of C.i. Basic Brown 1
Quantum Mechanical Studies of Electronic Structure and Chemical Bonding
Quantum mechanical methods are fundamental to understanding the electronic behavior that governs the color, stability, and reactivity of C.I. Basic Brown 1. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.
Density Functional Theory (DFT) has become a primary computational tool for studying azo dyes due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are used to investigate optimized geometries, electronic transitions, and vibrational data for both the ground and excited states of molecules. nih.gov
In a computational study on an oligomer formed from Bismarck Brown (BB) and luminol, DFT calculations were performed using the B3LYP functional with a 6-311G(d) basis set. nih.gov These calculations were crucial for understanding the electronic properties of the resulting material. The study focused on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for determining the electronic band gap. The results showed that increasing the content of Bismarck Brown dye in the oligomer led to a significant reduction in the HOMO-LUMO energy gap. nih.gov For an oligomer with a high Bismarck Brown content (OBB/PLu-80/20), the HOMO-LUMO energy was computed to be 1.29 eV. nih.gov Time-dependent DFT (TD-DFT) is also a standard method for calculating vertical excitation energies to predict absorption maxima, which is fundamental to understanding the color of dyes.
Table 1: Calculated HOMO-LUMO Energies for Bismarck Brown/Polyluminol Oligomers
| Oligomer Composition (BB/PLu) | HOMO-LUMO Energy Gap (eV) |
|---|---|
| OBB/PLu-80/20 | 1.29 |
Data sourced from DFT calculations at the B3LYP/6-311G(d) level of theory. nih.gov
While DFT is widely used, other quantum mechanical methods also offer valuable insights. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results but are computationally intensive, limiting their application to smaller molecules. Semi-empirical methods, conversely, use parameters derived from experimental data to simplify calculations, making them faster and suitable for larger systems, though potentially less accurate.
Specific studies applying ab initio or dedicated semi-empirical methods to C.I. Basic this compound are not extensively documented in the reviewed literature. However, these methods are routinely used in the broader field of dye chemistry. They can be employed to calculate electronic properties such as ionization potentials, electron affinities, and dipole moments, complementing the information obtained from DFT studies. For a molecule of the size of C.I. Basic this compound, semi-empirical methods could be particularly useful for initial screenings of electronic behavior before undertaking more computationally demanding DFT or ab initio calculations.
The analysis of molecular orbitals (MOs) and charge distribution provides a detailed picture of the chemical bonding and reactivity of C.I. Basic this compound. The HOMO and LUMO are of particular interest as they represent the frontier orbitals involved in chemical reactions and electronic transitions.
In the DFT study of the Bismarck Brown-luminol oligomer, the lowest unoccupied molecular orbitals were found to have a highly symmetric distribution. nih.gov The energy difference between the HOMO and LUMO dictates the electronic absorption properties and, consequently, the color of the dye.
Furthermore, quantum mechanics calculations on the interaction between Bismarck Brown Y and bovine serum albumin (BSA) revealed slight conformational changes in the diaminophenyl ring of the dye upon binding. researchgate.net This change is indicative of shifts in charge distribution and molecular orbital interactions driven by the binding process. Molecular Electrostatic Potential (MEP) maps are a common tool used alongside DFT calculations to visualize electron-rich and electron-poor regions of a molecule, thereby identifying likely sites for electrophilic or nucleophilic attack.
Molecular Dynamics Simulations of C.I. Basic this compound Systems
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems. rsc.org This approach is invaluable for studying the conformational flexibility of dyes and their interactions with their environment, such as solvents or biological macromolecules. rsc.orgmdpi.com
C.I. Basic this compound is a flexible molecule due to the presence of multiple single bonds, particularly around the central azo linkages. Conformational analysis aims to identify the stable arrangements (conformers) of the molecule and the energy barriers between them.
A study investigating the interaction of Bismarck Brown Y (BBY) with bovine serum albumin (BSA) employed molecular dynamics simulations to assess the stability of the BBY-BSA complex within a dynamic solvent system. researchgate.net The simulations demonstrated that the complex remained stable, indicating a favorable binding conformation. The study also utilized quantum mechanics calculations, which showed that upon binding, the diaminophenyl ring of BBY undergoes slight conformational changes, likely to optimize hydrophobic interactions within the protein's binding site. researchgate.net The energetics of the dye in its gas-phase optimized form and its stable MD-simulated structure were found to be similar, confirming that the conformational changes upon binding are minor. researchgate.net
Intermolecular interactions are critical to the behavior of dyes in solution and their application. These interactions include dye-solvent interactions, which affect solubility, and dye-dye interactions, which can lead to non-covalent aggregation. mdpi.com
MD simulations are a key tool for exploring these phenomena. In the study of the BBY-BSA complex, simulations were essential for understanding the forces driving the interaction. The results pointed to hydrophobic interactions as the primary stabilizing force for the binding of BBY at the flavanone binding site of the protein. researchgate.net
The aggregation of dye molecules in aqueous solutions is a common phenomenon driven by non-covalent forces. mdpi.com Studies on other dye systems have shown that electrostatic attractions play a key role in the interaction between dyes of opposite charges. researchgate.net While specific MD studies on the self-aggregation of C.I. Basic this compound were not found in the searched literature, this methodology is well-suited to investigate how factors like concentration, solvent polarity, and temperature influence the formation of dimers, trimers, and higher-order aggregates of the dye in solution. mdpi.com
Prediction of Reaction Pathways and Transition States for C.I. Basic this compound Transformations
The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the transformation and degradation of azo dyes like C.I. Basic this compound. Computational chemistry, particularly quantum mechanical methods, provides powerful tools to model these complex processes at an atomic level. mdpi.comucsf.edu While specific, in-depth computational studies predicting the complete transformation pathways of C.I. Basic this compound are not extensively documented in publicly available literature, the methodologies for such predictions are well-established and have been applied to closely related azo compounds.
A key approach involves the use of Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of atoms and molecules to determine their energies and properties. acs.orgnih.govnih.gov By mapping the potential energy surface (PES) of a reaction, researchers can identify the most energetically favorable pathway from reactants to products. This map includes the reactants, products, any intermediate structures, and the high-energy transition states that connect them. acs.org
For instance, in the oxidative degradation of azo dyes, a common transformation process, DFT can be used to model the interaction of the dye molecule with a reactive species, such as a hydroxyl radical (•OH). acs.org The calculations can compare different potential mechanisms, such as the cleavage of the azo linkage (–N=N–) versus the cleavage of a carbon-nitrogen bond (C–N). acs.org Studies on various azo dyes have shown that oxidative degradation often proceeds through the addition of an •OH radical to the azo chromophore, leading to the cleavage of the N=N double bond, as this is typically the more energetically favorable path. acs.org
A computational simulation of the photocatalytic decolorization of Bismarck Brown-R, a compound structurally similar to C.I. Basic this compound, illustrates this approach. In that study, quantum calculation methods (both semi-empirical and ab initio) were employed to investigate the molecule's reactivity. researchgate.net The potential energy of different bonds was calculated to determine their relative stability and predict which bonds were most likely to break. researchgate.net The researchers postulated and studied thirty-six potential transition states for the reaction with a hydroxyl radical, calculating the activation energy for each proposed step. researchgate.net The transition state with the lowest activation energy represents the most likely initial step in the degradation pathway. researchgate.net Such studies provide a detailed, step-by-step hypothesis of the reaction mechanism that can guide experimental work.
The following table summarizes the key computational parameters and findings from a representative DFT study on azo dye degradation, which would be analogous to a study on C.I. Basic this compound.
| Parameter | Description | Typical Finding for Azo Dyes |
| Computational Method | The level of theory and basis set used for calculations. | DFT with B3LYP functional and 6-31G(d) basis set. acs.org |
| Reaction Coordinate | The geometric parameter (e.g., bond length) that is systematically varied to map the reaction pathway. | The distance between the hydroxyl radical and a nitrogen atom of the azo group. |
| Reactants | The initial molecules involved in the transformation. | Azo dye molecule + Hydroxyl radical (•OH). acs.org |
| Transition State (TS) | The highest energy point along the lowest energy reaction path. | A structure where the •OH is partially bonded to a nitrogen atom, and the N=N bond is elongated. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Lower for •OH addition to the N=N bond compared to other sites. acs.org |
| Products | The molecules formed after the transformation. | Aromatic amines and other smaller organic molecules resulting from the cleavage of the dye. |
These computational models are essential for predicting how C.I. Basic this compound might be transformed under various environmental or industrial conditions, offering insights into its persistence, potential degradation products, and the mechanisms governing its breakdown.
Cheminformatics and Machine Learning Approaches in Azo Compound Research
Cheminformatics and machine learning (ML) are transforming chemical research by leveraging large datasets to predict molecular properties and reaction outcomes, accelerating the pace of discovery. aalto.fi In the context of azo compounds, these data-driven approaches provide powerful tools for understanding structure-property relationships and for efficiently screening large numbers of molecules for desired characteristics. aalto.fi
Data-Driven Insights for Structure-Reactivity Correlations
The reactivity of an azo compound is intrinsically linked to its molecular structure. Cheminformatics establishes correlations between these two by representing chemical structures with numerical descriptors and using statistical and ML models to link these descriptors to experimental or computationally derived reactivity data. aalto.fi
These descriptors can encode various aspects of a molecule's topology, geometry, and electronic properties. For azo dyes, key descriptors might include:
Molecular Weight: The total mass of the molecule.
LogP: A measure of the molecule's hydrophobicity.
Topological Polar Surface Area (TPSA): A descriptor related to a molecule's polarity and ability to form hydrogen bonds.
Quantum Chemical Descriptors: Properties derived from quantum calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.govacs.org
Once a dataset of azo compounds with their corresponding descriptors and known reactivity (e.g., degradation rate, binding affinity) is compiled, ML algorithms can be trained to recognize patterns. Supervised learning models, such as random forest regression, can predict reactivity parameters like the acidity constant (pKa) and redox potential (Ered) from molecular descriptors. aalto.fi A hybrid DFT-ML approach has proven effective for screening quinone-type molecules, a strategy readily adaptable to azo dyes. aalto.fi This allows researchers to quickly estimate the reactivity of new or unstudied azo compounds without the need for time-consuming experiments or complex quantum chemical calculations for every molecule. aalto.fi
| Descriptor Type | Example Descriptor | Relevance to Azo Dye Reactivity |
| Constitutional | Molecular Weight | Influences physical properties and transport. |
| Topological | Wiener Index | Describes molecular branching, which can affect solubility and interaction with surfaces. |
| Physicochemical | LogP | Relates to solubility in different media and bioavailability. |
| Quantum Chemical | HOMO-LUMO Energy Gap | Correlates with chemical reactivity, stability, and the energy of electronic transitions (color). nih.govacs.org |
High-Throughput Computational Workflows for Azo Chemistry
High-throughput computational workflows automate the process of screening vast libraries of virtual compounds to identify candidates with specific properties. These workflows integrate various computational tools, from molecule generation and descriptor calculation to quantum chemical simulations and machine learning-based predictions.
A typical high-throughput workflow for azo chemistry research might involve the following steps:
Library Generation: A large virtual library of azo dye candidates is created by systematically varying substituents on a core molecular scaffold, such as that of C.I. Basic this compound.
Descriptor Calculation: For each molecule in the library, a wide range of chemical descriptors is calculated.
Initial Screening: The library is filtered using rapid, low-cost methods. This could involve applying pre-trained machine learning models to predict key properties like color, stability, or reactivity, discarding unpromising candidates.
Quantum Chemical Calculations: A smaller, more promising subset of molecules is then subjected to more accurate but computationally expensive quantum chemical calculations (e.g., DFT) to refine property predictions.
Data Analysis and Visualization: The results are analyzed to identify the top-performing candidates and to understand the structure-property relationships governing the system.
These automated workflows dramatically accelerate the discovery of new azo compounds with tailored properties, whether for use as dyes, in energy storage, or in other advanced applications. By combining the predictive power of machine learning with the accuracy of physics-based simulations, researchers can navigate the vast chemical space of azo compounds more efficiently than ever before.
Advanced Spectroscopic and Analytical Investigations of C.i. Basic Brown 1 for Research Purposes
Elucidation of Electronic Transitions and Optical Properties
The presence of the azo chromophore in C.I. Basic Brown 1 dictates its electronic transitions and optical behavior, making UV-Vis spectroscopy a fundamental tool for its characterization. Complementary vibrational spectroscopy methods (IR and Raman) provide intricate details about its molecular vibrations and functional groups, while advanced Nuclear Magnetic Resonance (NMR) studies offer unparalleled insights into its connectivity and dynamic behavior.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Azo Chromophore Characterization
UV-Vis spectroscopy is extensively employed to characterize the electronic transitions within the azo chromophore of C.I. Basic this compound. The compound, as a brown powder, exhibits characteristic absorption in the visible region, which is responsible for its color worlddyevariety.comchemicalbook.comdeluxechemind.com. For C.I. Basic this compound, a maximum absorption wavelength (λmax) has been reported at 457 nm chemicalbook.com. This strong absorption is typical of azo dyes, where the extended π-electron system encompassing the azo bonds and aromatic rings allows for electronic transitions (e.g., π-π* and n-π*) upon absorption of light. Monitoring changes in these absorption bands can indicate the degradation of the dye or shifts in its molecular environment, such as pH changes or interactions with other substances researchgate.net. For instance, a decrease in absorbance and a shift of the absorption band from the visible to the UV region can signify the degradation of larger dye molecules into smaller fragments researchgate.net.
Vibrational Spectroscopy (IR, Raman) for Detailed Structural Insights
Infrared (IR) and Raman spectroscopy offer complementary vibrational information crucial for elucidating the detailed molecular structure of C.I. Basic this compound mt.com. Both techniques provide a molecular "fingerprint" based on the characteristic vibrations of atoms and functional groups within the molecule mt.com. While IR spectroscopy is sensitive to changes in dipole moment during molecular vibrations (e.g., strong signals for bonds with significant polarity), Raman spectroscopy is sensitive to changes in polarizability, making it effective for symmetrical vibrations and C-C bonds mt.com.
For C.I. Basic this compound, both IR and Raman spectra are available for research purposes, allowing for the identification of key functional groups such as the azo (-N=N-) stretches, aromatic C=C stretching vibrations, and N-H bending modes characteristic of the amino groups present in its structure chemicalbook.comirug.org. These spectroscopic fingerprints are vital for verifying the compound's identity, assessing its purity, and understanding any structural modifications due to reactions or environmental interactions mt.com. For example, studies investigating the interaction of Basic this compound with biopolymers have utilized IR spectroscopy to confirm ion exchange mechanisms by observing new bands representing carboxylate anion stretching vibrations ebi.ac.uk.
Advanced Nuclear Magnetic Resonance (NMR) Studies for Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides invaluable detailed information on the atomic connectivity, chemical environment, and dynamic behavior of C.I. Basic this compound. These techniques allow researchers to elucidate the complete molecular structure by analyzing the chemical shifts, coupling patterns, and integration of signals from hydrogen and carbon atoms chemicalbook.comeuropa.eu.
For C.I. Basic this compound, both 1H NMR and 13C NMR spectra are available for detailed analysis chemicalbook.com. 1H NMR can identify different proton environments, including those on the aromatic rings and amino groups, providing insights into their relative positions and substitutions. 13C NMR further differentiates carbon atoms based on their hybridization and electronic shielding. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can establish through-bond and through-space correlations, confirming the connectivity of the complex bis(azo) framework and distinguishing between potential positional isomers if the sample is a mixture, as some commercial dyes often are ebi.ac.ukwikipedia.org. NMR can also be used to assess the purity of research samples and verify the identity of the main compound europa.eu.
Mass Spectrometry for Identifying Reaction Intermediates and Transformation Products
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of C.I. Basic this compound, and crucially, for identifying its reaction intermediates and transformation products during degradation or synthetic processes nih.govchemicalbook.com. The PubChem database provides GC-MS data for C.I. Basic this compound, with a top peak at m/z 107 and a second highest at m/z 227 nih.gov. These fragmentation patterns can provide clues about the substructures present in the molecule.
When C.I. Basic this compound undergoes reactions, such as electrochemical degradation or biological transformation, MS, particularly when coupled with chromatographic methods (LC-MS), can separate and identify transient intermediates and final degradation products. This is vital for understanding the mechanistic pathways of its breakdown mdpi.comresearchgate.net. The mass-to-charge ratios (m/z) of observed ions, combined with their fragmentation patterns, allow for the structural elucidation of both the original compound and any new species formed, providing critical data for environmental remediation studies or synthetic chemistry optimization.
Chromatographic Methods for Resolution of Isomers and Purity Assessment in Research Samples
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are indispensable for the resolution of closely related isomers and the accurate assessment of purity in C.I. Basic this compound research samples. C.I. Basic this compound, like many synthetic dyes, is often marketed as a mixture of closely related compounds or contains various impurities from its synthesis ebi.ac.ukwikipedia.orgworlddyevariety.com.
TLC is a rapid and cost-effective method routinely used for the identification of dyes and the assessment of their purity sdc.org.uk. It can effectively monitor the progress of reactions in dyestuff manufacturing sdc.org.uk. For more precise quantitative analysis and separation of complex mixtures, HPLC is preferred. HPLC, often coupled with detectors like Photo Diode Array (PDA) or Mass Spectrometry (MS), can achieve high resolution of components europa.eumdpi.com. This enables the separation and quantification of individual isomers that might be present in a C.I. Basic this compound sample, such as those arising from variations in the synthesis of azo dyes or from the presence of related oligomeric species wikipedia.orgworlddyevariety.com. For example, while not specifically for Basic this compound, HPLC-MS has been successfully used to identify and characterize numerous impurities and methylated species in other basic dyes, demonstrating its utility for purity assessment and characterization of related compounds europa.eu. Chiral chromatographic columns in HPLC can also be used for enantioseparation if chiral isomers are present, further enhancing the specificity of purity assessment google.com.
Advanced Characterization of Solid-State Forms and Aggregation Behavior
Beyond basic physical descriptions, advanced characterization of the solid-state forms and aggregation behavior of C.I. Basic this compound provides critical mechanistic understanding for its applications and stability. The solid state of a substance is governed by intermolecular forces and thermal energy, influencing its crystalline or amorphous nature, and subsequently, its properties kerala.gov.in.
C.I. Basic this compound typically appears as a dark purple to blackish-brown powder nih.govchemicalbook.com. However, dyes can exist in different solid-state forms (polymorphs), which may influence their solubility, lightfastness, and interactions in various matrices. Techniques such as X-ray Diffraction (XRD) can be used to determine the crystal structure and identify different polymorphic forms, if they exist for C.I. Basic this compound.
The aggregation behavior of C.I. Basic this compound in solution or on surfaces is also a significant area of research. Azo dyes, due to their planar aromatic structures and potential for π-π stacking and hydrogen bonding, can exhibit aggregation, which impacts their spectral properties, tinctorial strength, and biological interactions chinesechemsoc.orgresearchgate.net. For instance, studies have explored the adsorption properties of Basic this compound onto biopolymers, suggesting possible ion exchange mechanisms and noting how factors like pH and temperature affect this interaction ebi.ac.uk. Electrochemical Impedance Spectroscopy (EIS) has been used to determine the thermodynamic and kinetic parameters of its adsorption, providing insights into its surface interactions and potential aggregation on bacterial strains biosynth.com. Understanding these aggregation mechanisms is crucial for optimizing its use in staining applications, wastewater treatment, and in material science.
Fundamental Mechanistic Chemistry of C.i. Basic Brown 1 Reactivity
Chemical Stability and Degradation Mechanisms under Controlled Conditions
The stability of C.I. Basic Brown 1 is influenced by environmental factors such as light, chemical agents (oxidants and reductants), and pH. The molecule is generally stable under ambient temperatures but starts to decompose at approximately 220°C (428°F). It is recognized as being incompatible with strong oxidizing and reducing agents, which can target the reactive azo groups nih.gov.
Photochemical Degradation Pathways and Photoreactivity
While specific photochemical studies on C.I. Basic this compound are limited, research on closely related Bismarck Brown dyes (Bismarck Brown R and G) provides significant insight into its photoreactivity. The degradation of these dyes is often achieved through heterogeneous photocatalysis, utilizing semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) under UV irradiation.
The fundamental mechanism involves the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), upon photoactivation of the catalyst. These radicals are powerful, non-selective oxidizing agents that attack the dye molecule. The degradation pathway is believed to initiate with the electrophilic attack of •OH radicals on the electron-rich sites of the dye, such as the aromatic rings and the azo linkage. This leads to the cleavage of the –N=N– bond, breaking the chromophore and causing decolorization, followed by the progressive oxidation and mineralization of the resulting aromatic intermediates into simpler molecules like CO₂, H₂O, and inorganic ions.
Kinetic studies on the photocatalytic degradation of Bismarck Brown R and Bismarck Brown G demonstrate that the process typically follows pseudo-first-order kinetics, consistent with the Langmuir–Hinshelwood model for surface-catalyzed reactions. The efficiency of degradation is highly dependent on parameters such as catalyst dosage, initial dye concentration, and the pH of the solution. For instance, the degradation of Bismarck Brown R using a TiO₂ photocatalyst was found to be most efficient under acidic conditions (pH 3), which may be attributed to the protonation of the amino groups, influencing the molecule's adsorption onto the catalyst surface.
| Dye | Photocatalyst | Optimal pH | Kinetic Model | Key Findings |
|---|---|---|---|---|
| Bismarck Brown R | TiO₂ | 3.0 | Pseudo-first-order (Langmuir-Hinshelwood) | Degradation efficiency increases with catalyst dose up to an optimum and decreases with higher initial dye concentrations. |
| Bismarck Brown G | ZnO | ~7.0 | Pseudo-first-order (Langmuir-Hinshelwood) | Degradation rate increases with temperature; activation energy was calculated to be 32±1 kJ mol⁻¹. |
Chemical Reduction and Oxidation Mechanisms of the Azo Group
The azo group is the most reactive site for redox reactions in C.I. Basic this compound.
Reduction: Under anaerobic or reducing conditions, the azo linkages can be cleaved. This reductive cleavage is a characteristic reaction of azo dyes and results in the formation of corresponding aromatic amines. The mechanism involves the transfer of electrons to the azo bond, leading to its scission. In environmental or biological systems, this reaction is often mediated by microbial enzymes known as azoreductases. The reduction breaks the extensive conjugation of the molecule, leading to a complete loss of color. For C.I. Basic this compound, reductive cleavage would yield 1,3-phenylenediamine and 2,4-diaminophenyl-1,3-phenylenediamine derivatives.
Oxidation: C.I. Basic this compound is susceptible to degradation by strong oxidizing agents. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are particularly effective. The Fenton reaction (Fe²⁺ + H₂O₂), for example, produces •OH radicals that can attack the dye molecule. The oxidative degradation mechanism is complex but generally involves hydroxylation of the aromatic rings and oxidative cleavage of the azo bond, leading to the formation of various intermediates that are subsequently mineralized.
Hydrolytic Stability and Reaction Pathways
The azo bond (C–N=N–C) in aromatic azo dyes like C.I. Basic this compound is generally considered stable towards hydrolysis under neutral pH conditions and ambient temperatures. The stability is attributed to the delocalization of electrons across the aromatic systems connected by the azo bridge.
Interactions with Model Inorganic and Organic Chemical Species: A Mechanistic Perspective
The functional groups of C.I. Basic this compound—four primary aromatic amines and two azo groups—provide multiple sites for interaction with other chemical species through both coordination and non-covalent forces.
Coordination Chemistry of C.I. Basic this compound with Metal Ions (non-biological context)
C.I. Basic this compound possesses significant potential as a chelating or multidentate ligand in coordination chemistry libretexts.orglibretexts.orgwordpress.com. The nitrogen atoms of the four primary amine groups and the two azo groups have lone pairs of electrons that can be donated to a central metal ion, which acts as a Lewis acid chemguide.co.ukdocbrown.info. This donation forms coordinate covalent bonds, resulting in the formation of a metal complex libretexts.orglibretexts.orgwordpress.com.
The presence of multiple donor sites allows the dye to act as a polydentate ligand, potentially binding to a metal ion at several points simultaneously to form a stable chelate structure libretexts.orglibretexts.org. The geometry of the resulting complex (e.g., octahedral, tetrahedral) would depend on the coordination number of the metal ion, its size, and the steric constraints of the dye molecule uniba.sklibretexts.orgwordpress.com.
While specific, well-characterized metal complexes of C.I. Basic this compound are not extensively reported, studies on other azo dyes have shown that they readily form complexes with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II) nih.govnih.govresearchgate.net. The formation of these complexes is typically characterized by spectroscopic methods. For instance, in Fourier-Transform Infrared (FT-IR) spectroscopy, coordination of the metal to the azo and amine groups would result in a shift of the characteristic stretching frequencies (ν(N=N) and ν(N-H)) to lower wavenumbers nih.govnih.gov. UV-Visible spectroscopy would also show a shift in the absorption maxima (λmax) due to ligand-to-metal charge-transfer (LMCT) or metal-to-ligand charge-transfer (MLCT) transitions, often resulting in a significant color change wikipedia.orglibretexts.org.
Studies of Covalent and Non-Covalent Interactions with Defined Chemical Systems
Covalent Interactions: The primary covalent interactions involving C.I. Basic this compound relate to its synthesis. The molecule is formed through a two-step diazotization and azo coupling reaction. First, 1,3-phenylenediamine is treated with nitrous acid to form a bis(diazonium) salt. This highly reactive intermediate then undergoes electrophilic aromatic substitution with two additional molecules of 1,3-phenylenediamine, where the diazonium group acts as the electrophile, forming the stable azo linkages wikipedia.orguniba.sk.
Non-Covalent Interactions: The structure of C.I. Basic this compound facilitates a range of non-covalent interactions, which are crucial for its behavior in solution and its association with other molecules osti.gov.
Hydrogen Bonding: The four primary amine groups (–NH₂) can act as hydrogen bond donors, while the nitrogen atoms of the azo groups (–N=N–) could potentially serve as hydrogen bond acceptors. These interactions are significant in determining the dye's solubility in protic solvents and its binding to substrates with hydrogen-bonding capabilities.
π-π Stacking: The molecule contains three aromatic rings, creating an extended π-electron system. This allows for π-π stacking interactions with other planar aromatic molecules. Such interactions are driven by a combination of electrostatic and van der Waals forces and are important in the self-assembly of dye molecules or their binding to planar systems like graphene or the aromatic residues in polymers researchgate.net.
Studies involving other azo dyes have demonstrated that these non-covalent forces govern their binding to macromolecules. For example, molecular docking studies of azo dyes with DNA show that interactions are often a combination of hydrogen bonding with the DNA backbone and hydrophobic or π-π stacking interactions where the dye intercalates between base pairs.
Reaction Kinetics and Thermodynamics of Azo Group Transformations
The chemical reactivity of C.I. Basic this compound is fundamentally centered on its two azo groups (-N=N-), which are susceptible to both reductive and oxidative transformations. These reactions lead to the cleavage of the nitrogen-nitrogen double bond, resulting in the decolorization of the dye and the formation of various smaller aromatic amines. The study of the kinetics and thermodynamics of these transformations is crucial for applications such as environmental remediation and understanding the dye's stability.
The transformation of the azo linkage in C.I. Basic this compound and similar azo dyes typically follows two primary pathways: reductive cleavage and oxidative degradation. mdpi.com
Reductive Cleavage:
Under anaerobic conditions, the azo group can be reduced, leading to the formation of corresponding amines. This process is a critical step in the microbial degradation of azo dyes. The reaction rate can be significantly influenced by environmental conditions such as temperature. nih.gov Studies on similar azo dyes have shown that increasing the temperature, for instance from 30°C to 55°C, can substantially accelerate the reduction rate by increasing the rate of production and transfer of reducing equivalents. nih.gov The presence of redox mediators can also increase decolorization rates significantly, in some cases up to 8-fold. nih.gov
Oxidative Degradation:
Advanced Oxidation Processes (AOPs) are effective methods for degrading azo dyes by generating highly reactive species, most notably hydroxyl radicals (•OH). wikipedia.org These radicals are powerful oxidizing agents that can attack the chromophoric azo linkage, leading to the dye's mineralization into simpler, non-toxic compounds like water, carbon dioxide, and inorganic ions. wikipedia.orgscirp.org
The kinetics of azo dye degradation through AOPs are often described by pseudo-first-order models. mdpi.com For instance, the degradation of Acid Brown 83, another azo dye, was found to fit well with a pseudo-first-order kinetic model. mdpi.com Similarly, the photocatalytic degradation of other representative azo dyes like methylene blue and methyl orange has been shown to follow this kinetic pattern. nih.gov The reaction rate is dependent on factors such as the concentration of the dye and the generation rate of the hydroxyl radicals. researchgate.net
Research Findings on Azo Dye Transformations
While specific kinetic and thermodynamic data for C.I. Basic this compound is limited, research on analogous azo dyes provides insight into the expected behavior of its azo group transformations.
Kinetic Parameters:
The degradation of azo dyes is often studied at various temperatures to determine kinetic parameters like the rate constant (k) and activation energy (Ea). The activation energy represents the minimum energy required for the transformation to occur.
Table 1: Illustrative Kinetic Parameters for the Photocatalytic Degradation of Representative Azo Dyes at Different Temperatures. nih.gov
This table shows the rate constants and activation energies for the degradation of Methylene Blue and Methyl Orange, serving as examples for typical azo dye transformations.
| Azo Dye | Temperature (°C) | Rate Constant (k) (min⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) |
|---|---|---|---|
| Methyl Orange (MO) | 90 | 0.022 | 4.1 |
| Methylene Blue (MB) | 90 | 0.025 | 3.8 |
Thermodynamic Parameters:
Thermodynamic parameters such as Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS) are used to determine the spontaneity and nature of the reaction. For the adsorption of azo dyes, the process is often found to be spontaneous and endothermic. uobaghdad.edu.iqresearchgate.netresearchgate.net However, for the chemical transformation and degradation of the azo group, the thermodynamic profile is different. For example, studies on the biosorption of azo dyes like tartrazine and allura red have shown the process to be spontaneous and exothermic, as indicated by negative ΔG and ΔH values. scielo.br The positive ΔS values in these studies suggest an increase in randomness at the solid-liquid interface during the process. scielo.br
Table 2: Thermodynamic Parameters for the Biosorption of Representative Azo Dyes. scielo.br
This table presents the Gibbs Free Energy, Enthalpy, and Entropy for the biosorption of Tartrazine and Allura Red, illustrating the thermodynamic profile of a spontaneous and exothermic dye removal process.
| Azo Dye | Temperature (K) | ΔG (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) |
|---|---|---|---|---|
| Tartrazine | 298 | -4.99 | -41.4 | 122.2 |
| 308 | -6.21 | |||
| 318 | -7.43 | |||
| 328 | -8.66 | |||
| Allura Red | 298 | -8.23 | -29.0 | 69.7 |
| 308 | -8.93 | |||
| 318 | -9.63 | |||
| 328 | -10.32 |
The data from related azo dyes suggest that the transformation of the azo groups in C.I. Basic this compound is kinetically manageable and thermodynamically favorable under appropriate reductive or oxidative conditions.
Derivatives and Structural Analogs of C.i. Basic Brown 1: Design and Synthetic Exploration
Rational Design Principles for Azo Compound Structural Modification
The modification of azo compounds like C.I. Basic Brown 1 is guided by established principles of physical organic chemistry. The strategic introduction of various functional groups onto the aromatic rings can profoundly influence the electronic properties and, consequently, the reactivity and color of the dye. Electron-donating groups (EDGs), such as alkyl and alkoxy moieties, tend to increase the electron density in the π-system, which can lead to a bathochromic shift (a shift to longer wavelengths) in the compound's absorption spectrum. Conversely, electron-withdrawing groups (EWGs), such as nitro and cyano groups, decrease the electron density and can cause a hypsochromic shift (a shift to shorter wavelengths).
A key design consideration is the potential for azo-hydrazone tautomerism, a form of structural isomerism where the compound can exist in both an azo (-N=N-) and a hydrazone (-NH-N=C<) form. The equilibrium between these two forms is sensitive to the electronic nature of the substituents and the solvent environment. Rational design principles can be employed to favor one tautomer over the other, thereby controlling the tinctorial and performance properties of the dye.
Synthesis of Novel C.I. Basic this compound Analogs for Probing Structure-Reactivity Relationships
Building upon the foundational synthesis of C.I. Basic this compound, which involves the diazotization of 1,3-phenylenediamine and subsequent coupling, chemists are creating a diverse library of novel analogs. These synthetic efforts are crucial for systematically investigating structure-reactivity relationships. By introducing a variety of substituents at different positions on the phenylenediamine and the terminal phenyl rings, researchers can meticulously probe the effects of electronic and steric factors on the dye's properties.
For instance, the synthesis of analogs with extended conjugation, achieved by incorporating larger aromatic systems, can lead to dyes with absorption maxima in the near-infrared region. Functionalization with reactive groups, such as carboxylic acids or amines, can enable the covalent attachment of these dyes to substrates, opening up possibilities for new materials and sensors.
The general synthetic strategy involves the diazotization of a substituted aromatic amine, followed by an azo coupling reaction with a suitable coupling component. In the context of C.I. Basic this compound analogs, this could involve using substituted 1,3-phenylenediamines as the central building block or coupling the diazonium salt of 1,3-phenylenediamine with various substituted anilines or phenols.
The characterization of these novel analogs is a critical step and typically involves a suite of spectroscopic techniques.
| Analytical Technique | Information Obtained |
| FT-IR Spectroscopy | Identification of functional groups (e.g., N=N, C-N, aromatic C-H). |
| ¹H and ¹³C NMR Spectroscopy | Elucidation of the molecular structure and confirmation of substituent placement. |
| UV-Vis Spectroscopy | Determination of the maximum absorption wavelength (λmax) and molar absorptivity. |
| Mass Spectrometry | Confirmation of the molecular weight and elemental composition. |
These experimental data provide the foundation for understanding how structural modifications translate into changes in the physicochemical properties of the dye.
Theoretical Predictions of Electronic Structure and Reactivity in Modified Azo Structures
In parallel with synthetic efforts, computational chemistry plays a pivotal role in predicting the electronic structure and reactivity of modified azo compounds. Density Functional Theory (DFT) has emerged as a powerful tool for these investigations, offering a balance between computational cost and accuracy.
By performing DFT calculations, researchers can obtain valuable insights into various molecular properties that govern the behavior of these dyes. Key parameters that are often calculated include:
| Calculated Property | Significance |
| Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the electron-donating ability of the molecule. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap | Correlates with the electronic excitation energy and can be related to the color of the dye. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
| Natural Bond Orbital (NBO) Analysis | Provides information about charge transfer and delocalization within the molecule. |
These theoretical predictions allow for the a priori screening of potential C.I. Basic this compound analogs, enabling chemists to prioritize synthetic targets that are most likely to exhibit desired properties. For example, by calculating the HOMO-LUMO gap of a series of virtual analogs with different substituents, it is possible to predict which modifications will lead to a desired color change.
Furthermore, computational models can be used to study the transition states of reactions involving these dyes, providing a deeper understanding of their reactivity and degradation pathways. This predictive power accelerates the design-synthesis-testing cycle and facilitates the development of novel azo dyes with tailored functionalities.
Environmental Chemistry of C.i. Basic Brown 1: Chemical Fate and Transformation Pathways
Microbial Transformation and Biodegradation Mechanisms
The primary route for the environmental breakdown of C.I. Basic Brown 1 is through microbial activity. Various bacteria and fungi possess the enzymatic machinery to transform and, in some cases, completely mineralize this azo dye.
The initial and most crucial step in the bacterial biodegradation of azo dyes is the reductive cleavage of the azo bond (–N=N–). researchgate.net This reaction is catalyzed by enzymes called azoreductases and typically occurs under anaerobic or anoxic conditions. researchgate.netnih.gov The cleavage of the two azo bonds in C.I. Basic this compound results in the formation of aromatic amines. Based on the structure of C.I. Basic this compound, the expected primary aromatic amine products are 1,3-phenylenediamine and 2,4-diaminophenylamine.
Several bacterial species have been identified for their ability to decolorize and degrade Bismarck Brown Y. For example, Alcaligenes faecalis has been shown to effectively remove the dye from aqueous solutions. researchgate.net The efficiency of this biodegradation is dependent on environmental factors such as pH, temperature, and initial dye concentration. researchgate.net Similarly, strains of Pseudomonas aeruginosa have demonstrated the capacity to decolorize and degrade similar brown azo dyes. mdpi.com
The proposed bacterial degradation pathway for C.I. Basic this compound is initiated by azoreductase activity:
Reductive Cleavage: The azoreductase enzyme, using cofactors like NADH or FADH, transfers electrons to the azo linkages of the C.I. Basic this compound molecule. This breaks the –N=N– bonds.
Formation of Aromatic Amines: This cleavage results in the formation of colorless aromatic amines. For C.I. Basic this compound, this would yield 1,3-phenylenediamine and 2,4-diaminophenylamine.
Aerobic Degradation: These resulting aromatic amines are often more resistant to further degradation under anaerobic conditions. However, under aerobic conditions, other microbial enzymes such as monooxygenases and dioxygenases can hydroxylate the aromatic rings, leading to ring cleavage and subsequent metabolism into central metabolic pathways, ultimately resulting in carbon dioxide and water. researchgate.net
Fungi, particularly white-rot fungi, also play a role in the degradation of azo dyes. They secrete powerful, non-specific extracellular enzymes like lignin (B12514952) peroxidases, manganese peroxidases, and laccases. ijcmas.com These enzymes have a high oxidative potential and can degrade a wide variety of recalcitrant organic pollutants, including C.I. Basic this compound, under aerobic conditions.
| Enzyme Class | Catalytic Reaction | Typical Microbial Source | Required Conditions |
|---|---|---|---|
| Azoreductase | Reductive cleavage of azo (–N=N–) bonds. nih.gov | Bacteria (e.g., Pseudomonas, Alcaligenes) researchgate.netmdpi.com | Anaerobic/Anoxic |
| Lignin Peroxidase (LiP) | Oxidative degradation of aromatic structures. | White-rot fungi | Aerobic, requires H₂O₂ |
| Manganese Peroxidase (MnP) | Oxidation of phenolic and non-phenolic compounds. | White-rot fungi | Aerobic, requires H₂O₂ and Mn²⁺ |
| Laccase | Oxidation of phenolic compounds. | White-rot fungi, some bacteria | Aerobic |
Advanced Analytical Methods for Studying Environmental Transformation Products
To understand the complete environmental fate of C.I. Basic this compound, it is essential to identify the intermediate and final products of its degradation. Advanced analytical techniques are employed for the separation, identification, and structural elucidation of these transformation products.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for separating the components of a complex mixture. In the context of dye degradation, it is used to separate the parent dye from its various breakdown products in a liquid sample. By monitoring the disappearance of the peak corresponding to C.I. Basic this compound and the appearance of new peaks over time, the rate of degradation can be determined. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. After separation by HPLC, the individual components are introduced into the mass spectrometer, which provides information about their molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) can further fragment the molecules, providing structural details that are crucial for identifying unknown metabolites. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and semi-volatile organic compounds. To analyze non-volatile degradation products, a derivatization step is often required to make them amenable to gas chromatography. GC-MS separates compounds based on their boiling points and provides mass spectra for their identification. researchgate.net For instance, in the study of the degradation of a similar dye, Brown 706, by Pseudomonas aeruginosa, GC-MS was used to identify p-xylene as one of the final metabolites. mdpi.com
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in molecules. By comparing the FTIR spectra of the original dye with the spectra of the degradation products, changes in the chemical structure can be observed. For example, the disappearance of the characteristic azo bond peak and the appearance of new peaks corresponding to amine groups (–NH₂) or hydroxyl groups (–OH) can confirm the transformation of the dye. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for the definitive structural elucidation of organic molecules. hyphadiscovery.com Although it requires a relatively pure sample and a larger amount of material compared to mass spectrometry, ¹H NMR and ¹³C NMR can provide detailed information about the carbon-hydrogen framework of the degradation products, allowing for their unambiguous identification. mdpi.comhyphadiscovery.com In the analysis of Brown 706 degradation, NMR was used to confirm the structure of the p-xylene metabolite. mdpi.com
Future Research Directions and Emerging Paradigms in Azo Compound Chemistry
Integration of Advanced Experimental Techniques with Computational Modeling for Comprehensive Understanding
The synergy between advanced experimental methods and sophisticated computational modeling represents a paradigm shift in chemical research, offering unprecedented insight into the structure-property relationships of azo compounds like C.I. Basic Brown 1. This integrated approach allows for a comprehensive understanding that transcends the limitations of either method used in isolation.
Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the electronic and geometric structures of azo dyes. nih.goveurekaselect.com For instance, DFT calculations with a B3LYP 6-311G(d) basis set have been used to investigate the optimized geometry, band gap, and vibrational and electronic transitions of oligomers synthesized from Bismarck Brown (C.I. Basic this compound) and luminol. nih.govacs.org These theoretical models can predict UV-visible spectra that show close agreement with experimental results, validating the computational approach. acs.org By calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can understand the electronic transitions and predict the reactivity and stability of these compounds. nih.govacs.org
The combination of these computational insights with experimental data from techniques such as FT-IR, UV-Vis, and NMR spectroscopy provides a more complete picture. eurekaselect.com This synergy is crucial for designing novel azo compounds with tailored properties and for understanding complex phenomena such as the unexpected color changes of some azo dyes in different chemical environments, which can be rationalized by modeling the exited states using time-dependent DFT (TD-DFT). mdpi.com The future of azo dye research will increasingly rely on this powerful combination to explore reaction mechanisms, predict photophysical properties, and guide the synthesis of next-generation functional materials. nih.gov
| Technique Type | Specific Method | Information Gained |
| Computational Modeling | Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure (HOMO/LUMO energies), band gap, vibrational frequencies. nih.gov |
| Time-Dependent DFT (TD-DFT) | Predicted UV-Vis absorption spectra, understanding of electronic transitions and excited states. mdpi.com | |
| Self-Consistent Reaction Field (SCRF) | Models the effect of solvent on molecular properties. acs.org | |
| Experimental Spectroscopy | Fourier-Transform Infrared (FT-IR) | Identification of functional groups and confirmation of chemical structure. acs.org |
| UV-Visible (UV-Vis) Spectroscopy | Determination of absorption maxima (λmax), study of electronic transitions, monitoring reaction kinetics. acs.organjs.edu.iq | |
| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation of the molecule. eurekaselect.com |
Development of Novel Methodologies for Azo Bond Formation and Cleavage
The development of greener, more efficient, and selective methods for both the synthesis (formation) and degradation (cleavage) of the azo bond is a central theme in modern organic chemistry. mdpi.comresearchgate.net These advancements are critical for improving the industrial production of dyes like C.I. Basic this compound and for developing effective remediation strategies for dye-containing wastewater.
Azo Bond Formation: Traditional methods for synthesizing aromatic azo compounds, such as the coupling of diazonium salts with electron-rich aromatics, are effective but can have safety concerns and substrate limitations. mdpi.comnih.gov Emerging research focuses on cleaner and more versatile strategies. One promising green approach is the direct oxidative coupling of aromatic amines using catalysts and environmentally benign oxidants like air or oxygen. nih.gov Catalytic systems based on inexpensive, earth-abundant metals such as copper and manganese have shown moderate to excellent yields under mild conditions. nih.gov Another innovative strategy involves the reductive coupling of aromatic nitro compounds, which utilizes readily available starting materials. preprints.org This can be achieved using various catalysts, including noble metal nanoparticles (e.g., Au, Pd) and non-precious metal systems like iron and cobalt co-doped carbon materials, which offer high selectivity. nih.govpreprints.org An unprecedented strategy for synthesizing azobenzenes from non-aromatic compounds like cyclohexanones using an Au–Pd alloy nanoparticle catalyst has also been reported, highlighting the potential of advanced nanomaterials in catalysis. chemrxiv.org
Azo Bond Cleavage: The cleavage of the stable azo bond is fundamental to the decolorization and degradation of azo dyes. Research is moving beyond conventional methods towards advanced oxidation and reduction processes. Photocatalytic cleavage using semiconductors like TiO₂ is a well-studied area, where photogenerated electrons and holes lead to the formation of reactive oxygen species (e.g., •OH radicals) that attack the azo linkage. researchgate.netmdpi.com The mechanism can be switched from oxidative degradation to a reductive cleavage by adding hole scavengers like formate, which allows for the conversion of dye waste into useful aromatic amines. mdpi.com Electrochemical methods also offer a high degree of control over the cleavage process. researchgate.net A recently discovered nature-inspired mechanism involves a consecutive two-photon process driven by red light, which enables the catalytic cleavage of azo bonds in aqueous solutions, offering a novel approach for targeted molecular release. acs.org
| Process | Methodology | Catalyst/Reagent | Key Features |
| Formation | Direct Oxidation of Amines | Mesoporous manganese oxide, Copper acetate/Palladium salt | Uses air as a green oxidant; can be performed solvent-free. nih.gov |
| Reductive Coupling of Nitroaromatics | Fe/N co-doped carbon, Copper nanoparticles (Cu(0)NPs) | One-step synthesis from readily available nitro compounds; high selectivity. nih.govpreprints.org | |
| Dehydrogenative Aromatisation | Au–Pd alloy nanoparticles | Synthesizes azo compounds from non-aromatic precursors (cyclohexanones). chemrxiv.org | |
| Cleavage | Photocatalysis | TiO₂, ZnO | Utilizes UV or visible light to generate reactive species for degradation. mdpi.comchemrevlett.com |
| Electrochemical Reduction | Solid electrodes (e.g., carbon) | Irreversible process leading to bond cleavage and formation of degradation products. researchgate.netresearchgate.net | |
| Photoredox Catalysis | Commercially available dyes (e.g., NMB+) | Red-light-driven, two-photon process for bioorthogonal azo bond cleavage. acs.org |
Advanced Spectroscopic Probes for Real-Time Monitoring of Chemical Reactions Involving C.I. Basic this compound
Understanding the kinetics and mechanisms of reactions involving C.I. Basic this compound requires sophisticated analytical tools capable of real-time monitoring. Advanced spectroscopic techniques are pivotal in this regard, providing dynamic information about the transformation of reactants into products and the identification of transient intermediates.
UV-Visible spectrophotometry is a foundational technique for kinetic analysis due to the strong chromophoric nature of the azo bond. jmaterenvironsci.comajol.info By monitoring the change in absorbance at the dye's λmax, one can determine reaction rates under various conditions (e.g., changes in pH, temperature, or reactant concentration). gyanvihar.orgnih.govdntb.gov.ua This method is frequently employed to study the kinetics of redox reactions and degradation processes. jmaterenvironsci.com For instance, the kinetics of the reaction between an azo dye and an iodate ion in an acidic medium was successfully followed spectrophotometrically, allowing for the elucidation of the reaction mechanism. jmaterenvironsci.com
Beyond standard UV-Vis, more advanced probes are emerging for deeper mechanistic insights. These include:
Stopped-flow Spectroscopy: This technique allows for the study of rapid reaction kinetics in the millisecond timescale by rapidly mixing reactants and monitoring the subsequent spectral changes.
Laser Flash Photolysis: This is essential for studying photochemical reactions, enabling the detection and characterization of short-lived excited states and radical intermediates generated during the photoreduction or photooxidation of azo dyes.
In-situ FT-IR and Raman Spectroscopy: These methods can provide real-time structural information about molecules as a reaction proceeds, helping to identify intermediates and understand the transformation of functional groups.
Mass Spectrometry (LC-MS): While not a real-time probe in the same way, coupling liquid chromatography with mass spectrometry is invaluable for identifying the final and intermediate products of a reaction, which is crucial for piecing together complex degradation pathways. researchgate.net
The application of these advanced spectroscopic tools will enable a more precise and detailed understanding of the reaction dynamics of C.I. Basic this compound, from its synthesis to its environmental fate.
| Spectroscopic Technique | Application in Real-Time Monitoring | Type of Information Obtained |
| UV-Visible Spectrophotometry | Kinetic studies of degradation, complexation, or redox reactions. jmaterenvironsci.comgyanvihar.org | Reaction rates, order of reaction, influence of physical parameters. jmaterenvironsci.com |
| Stopped-Flow Spectroscopy | Analysis of fast reactions (millisecond scale). | Kinetics of initial reaction steps, detection of early-stage intermediates. |
| Laser Flash Photolysis | Investigation of photochemical reaction mechanisms. | Characterization of transient species (triplet states, radicals), lifetimes of excited states. mdpi.com |
| In-situ FT-IR/Raman | Real-time tracking of changes in molecular vibrations during a reaction. | Structural information on intermediates, mechanism of bond formation/cleavage. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of reaction products and stable intermediates. researchgate.net | Elucidation of reaction pathways and degradation products. researchgate.net |
Exploration of C.I. Basic this compound Chemistry in Unconventional or Extreme Chemical Environments
Investigating the behavior of C.I. Basic this compound in unconventional or extreme chemical environments opens up new avenues for synthesis, separation, and application. Moving beyond traditional aqueous and organic solvents, media like ionic liquids (ILs) and supercritical fluids (SCFs) offer unique properties that can dramatically influence chemical processes.
Ionic Liquids (ILs): ILs are salts with melting points below 100 °C, characterized by negligible vapor pressure, high thermal stability, and tunable solvency. mdpi.com These properties make them "green" solvent alternatives. For azo dyes, ILs can serve as effective media for extraction from wastewater. Research has shown that azo dyes used in the leather industry can be extracted into a neutral ionic liquid with an efficiency of up to 98%. researchgate.net The co-action of ILs with alternative sorbents like biochar has also been shown to be a promising method for removing reactive azo dyes from polluted water streams. mdpi.com Future research could explore the use of ILs as reaction media for the synthesis of C.I. Basic this compound, potentially leading to improved yields, selectivity, and easier product separation.
Supercritical Fluids (SCFs): A supercritical fluid, such as carbon dioxide (scCO₂), exists at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. scCO₂ is non-toxic, non-flammable, and inexpensive, making it an excellent green solvent. In the context of azo dyes, scCO₂ is most notably used as a medium for waterless dyeing of synthetic fabrics like polyethylene terephthalate (PET). jchemrev.commdpi.com This process, known as supercritical fluid dyeing (SFD), eliminates the generation of wastewater, a major environmental concern for the textile industry. mdpi.com The solubility and diffusion of azo dyes in scCO₂ can be tuned by adjusting pressure and temperature. Exploring the synthesis and modification of C.I. Basic this compound in scCO₂ could lead to novel, environmentally friendly production methods.
Studying C.I. Basic this compound under extreme conditions of pH, temperature, or pressure can also reveal new degradation pathways or lead to the formation of novel materials with unique properties.
| Environment | Key Properties | Potential Applications for C.I. Basic this compound |
| Ionic Liquids (ILs) | Low volatility, high thermal stability, tunable polarity, high dissolving power. | Green solvent for synthesis, efficient medium for extraction and recovery from wastewater. mdpi.comresearchgate.net |
| **Supercritical CO₂ (scCO₂) ** | Gas-like viscosity, liquid-like density, tunable solvating power, non-toxic. mdpi.com | Waterless dyeing of textiles, environmentally benign reaction medium for synthesis and processing. jchemrev.commdpi.com |
| Extreme pH | Highly acidic or alkaline conditions. | Investigation of stability and degradation pathways, protonation/deprotonation effects on color. mdpi.com |
| High Temperature/Pressure | Conditions exceeding standard laboratory settings. | Study of thermal decomposition kinetics, exploration of hydrothermal synthesis or degradation. |
Q & A
Table 1: Checklist for Research Question Validation
| Criterion | Example for "this compound" |
|---|---|
| Clarity | "How does pH influence this compound’s stability?" |
| Measurability | Stability measured via half-life (HPLC) |
| Relevance | Links to drug delivery applications |
Basic: What Methodologies Are Effective for Synthesizing and Characterizing "this compound"?
Methodological Answer:
- Synthesis Design:
- Use fractional crystallization for purity optimization, documenting solvent ratios and temperature gradients .
- Compare traditional (e.g., reflux) vs. green methods (microwave-assisted synthesis) for yield and energy efficiency .
- Characterization:
- Purity: HPLC with UV detection (≥95% threshold) .
- Structural Confirmation: NMR (¹H/¹³C), FT-IR, and single-crystal XRD .
- Reproducibility: Publish detailed protocols in supplementary materials, including reaction times and catalyst concentrations .
Q. Table 2: Synthesis Conditions vs. Yield
| Method | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Reflux | 80 | Pd/C | 62 |
| Microwave-assisted | 120 | None | 78 |
Advanced: How to Address Contradictions in Data Related to "this compound"?
Methodological Answer:
- Root Cause Analysis:
- Statistical Reconciliation:
- Case Study Example: Contradictory thermal stability data may arise from differential scanning calorimetry (DSC) heating rates. Re-test at standardized rates (e.g., 10°C/min) .
Basic: Conducting a Systematic Literature Review for "this compound" Research
Methodological Answer:
- Keyword Strategy:
- Gap Identification:
- Quality Assessment:
Advanced: Optimizing Synthesis Parameters for "this compound" Using Design of Experiments (DoE)
Methodological Answer:
- Variable Screening:
- Identify critical factors (e.g., temperature, catalyst loading) via Plackett-Burman design .
- Response Surface Methodology (RSM):
- Optimize yield using Central Composite Design (CCD). Example:
Table 3: CCD Variables for Catalyst Optimization
- Optimize yield using Central Composite Design (CCD). Example:
| Factor | Low (-1) | High (+1) |
|---|---|---|
| Catalyst (mol%) | 0.5 | 2.0 |
| Temperature (°C) | 70 | 110 |
- Validation: Confirm optimal conditions with triplicate runs (RSD <5%) .
Advanced: Integrating Interdisciplinary Approaches to Study "this compound"
Methodological Answer:
- Combining Techniques:
- Collaborative Frameworks:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
